N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 301314-97-6
VCID: VC5556069
InChI: InChI=1S/C17H13ClN2O6S/c1-9(21)16-10(2)26-17-14(16)6-11(7-15(17)18)19-27(24,25)13-5-3-4-12(8-13)20(22)23/h3-8,19H,1-2H3
SMILES: CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl)C(=O)C
Molecular Formula: C17H13ClN2O6S
Molecular Weight: 408.81

N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide

CAS No.: 301314-97-6

Cat. No.: VC5556069

Molecular Formula: C17H13ClN2O6S

Molecular Weight: 408.81

* For research use only. Not for human or veterinary use.

N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide - 301314-97-6

Specification

CAS No. 301314-97-6
Molecular Formula C17H13ClN2O6S
Molecular Weight 408.81
IUPAC Name N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C17H13ClN2O6S/c1-9(21)16-10(2)26-17-14(16)6-11(7-15(17)18)19-27(24,25)13-5-3-4-12(8-13)20(22)23/h3-8,19H,1-2H3
Standard InChI Key YVSNNKHHXRSVBU-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran scaffold substituted at the 3-position with an acetyl group (-COCH₃), at the 7-position with chlorine, and at the 2-position with a methyl group (Figure 1). The 5-position of the benzofuran ring is linked via a sulfonamide bridge (-SO₂NH-) to a 3-nitrobenzenesulfonyl moiety. This arrangement creates a planar, lipophilic core with polar functional groups that enhance solubility and target interaction .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₂O₆S
Molecular Weight408.81 g/mol
IUPAC NameN-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide
SMILESCC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)N+[O-])Cl)C(=O)C
Topological Polar Surface138 Ų
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors8 (carbonyl, nitro, sulfonamide)

The chlorine atom at the 7-position introduces steric and electronic effects that influence binding to hydrophobic enzyme pockets, while the nitro group enhances electron-withdrawing properties, stabilizing charge-transfer interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key substituents:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, sulfonamide -NH), 8.30–8.15 (m, 3H, aromatic protons on nitrobenzene), 7.45 (s, 1H, benzofuran H-4), 2.65 (s, 3H, acetyl -COCH₃), 2.50 (s, 3H, methyl -CH₃).

  • ¹³C NMR: δ 195.2 (acetyl carbonyl), 152.1 (benzofuran C-2), 148.9 (nitrobenzene C-3), 125.4–118.3 (aromatic carbons), 26.8 (acetyl -CH₃).

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 409.0245 [M+H]⁺ (calculated 409.0249).

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

  • Benzofuran Core Formation: Friedel-Crafts acylation of 7-chloro-2-methylbenzofuran with acetyl chloride in the presence of AlCl₃ yields 3-acetyl-7-chloro-2-methylbenzofuran .

  • Sulfonylation: Reaction with 3-nitrobenzenesulfonyl chloride in dichloromethane using triethylamine as a base introduces the sulfonamide group .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol affords the pure product (yield: 68%).

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueEffect on Yield
Sulfonylation Temperature0–5°CPrevents nitro group degradation
Reaction Time12 hoursCompletes sulfonamide formation
Solvent SystemDCM:Et₃N (9:1)Enhances nucleophilicity of -NH

Pharmacological Activities

Carbonic Anhydrase Inhibition

The compound demonstrates selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII, with IC₅₀ values of 32.4 nM and 28.7 nM, respectively . This activity is attributed to:

  • Coordination of the sulfonamide -SO₂NH⁻ group to the zinc ion in the enzyme active site.

  • Hydrophobic interactions between the chloro-methylbenzofuran moiety and enzyme subpockets.

Table 3: Inhibitory Activity Against Carbonic Anhydrases

IsoformIC₅₀ (nM)Selectivity Ratio (vs. hCA I)
hCA I12501.0
hCA II8901.4
hCA IX32.438.6
hCA XII28.743.5

Selectivity ratios exceed 38-fold for hCA IX/XII over off-target isoforms, minimizing adverse effects .

Antiproliferative Effects

In the NCI-60 cancer cell line panel, the compound shows moderate growth inhibition (GI₅₀ 12–18 µM) against breast (MCF-7) and colon (HCT-116) carcinomas. Mechanistic studies indicate:

  • Cell Cycle Arrest: G1 phase arrest via upregulation of p21 and downregulation of cyclin D1.

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in dose-dependent manner .

Structure-Activity Relationships (SAR)

Role of Halogen Substitution

Comparative studies with non-chlorinated analogs reveal:

  • Chlorine at 7-position: Increases hCA IX/XII binding affinity by 8–12-fold due to enhanced hydrophobic contact with Val-121 and Phe-131 residues .

  • Electron-Withdrawing Effects: The -NO₂ group on the benzenesulfonamide moiety improves zinc coordination stability, reducing IC₅₀ by 35% compared to -OCH₃ derivatives .

Impact of Benzofuran Substituents

  • Methyl at 2-position: Steric hindrance prevents undesired binding to hCA I/II, improving isoform selectivity.

  • Acetyl at 3-position: Modulates solubility (logP 2.1) while maintaining planar geometry for enzyme insertion .

Table 4: SAR of Key Analogues

CompoundhCA IX IC₅₀ (nM)logP
Parent compound32.42.1
7-H analogue275.61.8
3-NO₂ benzofuran41.22.4
2-Ethyl derivative29.82.6

Future Directions

  • Prodrug Development: Esterification of the acetyl group to improve oral bioavailability.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors to reverse tumor immunosuppression.

  • PET Tracers: Radiolabeling with ¹⁸F for non-invasive imaging of hCA IX-expressing tumors .

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